tert-butylN-({octahydropyrano[3,4-c]pyrrol-7a-yl}methyl)carbamatehydrochloride
Description
tert-butyl N-({octahydropyrano[3,4-c]pyrrol-7a-yl}methyl)carbamate hydrochloride is a bicyclic carbamate derivative characterized by a fused pyrano-pyrrolidine core modified with a tert-butoxycarbonyl (Boc)-protected amine and a hydrochloride counterion. The Boc group enhances solubility and stability during synthesis, while the pyrano-pyrrolidine scaffold provides conformational rigidity, which may influence receptor binding in drug candidates .
Properties
Molecular Formula |
C13H25ClN2O3 |
|---|---|
Molecular Weight |
292.80 g/mol |
IUPAC Name |
tert-butyl N-(2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrol-7a-ylmethyl)carbamate;hydrochloride |
InChI |
InChI=1S/C13H24N2O3.ClH/c1-12(2,3)18-11(16)15-9-13-4-5-17-7-10(13)6-14-8-13;/h10,14H,4-9H2,1-3H3,(H,15,16);1H |
InChI Key |
GIJIYTWZDWNXGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCOCC1CNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-({octahydropyrano[3,4-c]pyrrol-7a-yl}methyl)carbamatehydrochloride typically involves the annulation of the pyran ring to an existing pyrrole ring. One common method is the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring. For example, 3-methyl-1,6-diphenylpyrano[3,4-c]pyrrol-4-(2H)-ones can be obtained by melting 2-methyl-4-(2-oxo-2-phenylethyl)-5-phenylpyrrole-3-carboxylic acid ethyl esters with p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-butylN-({octahydropyrano[3,4-c]pyrrol-7a-yl}methyl)carbamatehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the functional groups present in the compound.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
tert-butylN-({octahydropyrano[3,4-c]pyrrol-7a-yl}methyl)carbamatehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butylN-({octahydropyrano[3,4-c]pyrrol-7a-yl}methyl)carbamatehydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with two analogs from the provided evidence, focusing on molecular structure, physicochemical properties, and functional attributes.
Table 1: Comparative Analysis of Structurally Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Purity (%) |
|---|---|---|---|---|
| tert-butyl N-({octahydropyrano[3,4-c]pyrrol-7a-yl}methyl)carbamate hydrochloride | Not explicitly provided | Estimated ~280-300* | Pyrano-pyrrolidine, Boc-protected amine, HCl salt | N/A |
| rac-(3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid | C11H20FNO4S | 281.35 | Pyrano-pyrrolidine, Boc, carboxylic acid | N/A |
| tert-butyl N-[(1R,3S)-3-[(fluorosulfonyl)methyl]cyclopentyl] carbamate | C10H14ClNO | 258.05 | Cyclopentane, fluorosulfonyl, Boc | 95 |
*Estimated based on structural similarity to D7 Category compound .
Structural and Functional Differences
Core Scaffold: The target compound features a pyrano-pyrrolidine bicyclic system, which imparts stereochemical complexity and rigidity. In contrast, tert-butyl N-[(1R,3S)-3-[(fluorosulfonyl)methyl]cyclopentyl] carbamate contains a monocyclic cyclopentane backbone, reducing ring strain but limiting conformational diversity . The rac-(3aR,7aR)-carboxylic acid analog shares the pyrano-pyrrolidine core but replaces the methylcarbamate group with a carboxylic acid, altering polarity and hydrogen-bonding capacity .
Functional Groups :
- The Boc group in all three compounds enhances stability during synthesis. However, the fluorosulfonyl (-SO2F) group in the cyclopentyl derivative introduces strong electron-withdrawing effects, increasing reactivity in nucleophilic substitutions compared to the target compound’s inert HCl salt .
- The carboxylic acid analog’s -COOH group confers acidity (pKa ~4-5), making it suitable for pH-dependent solubility or salt formation, unlike the target’s permanently charged hydrochloride .
Molecular Weight and Solubility: The cyclopentyl derivative has the lowest molecular weight (258.05), suggesting higher membrane permeability, while the pyrano-pyrrolidine-based compounds (MW ~280-300) may exhibit improved aqueous solubility due to polar functional groups .
Research Findings and Limitations
- Stability : The hydrochloride salt of the target compound improves stability under basic conditions compared to the free base. However, the fluorosulfonyl analog’s -SO2F group may hydrolyze in aqueous media, limiting its utility in biological assays .
- Biological Activity: No direct pharmacological data are available for the target compound, but its structural analogs have been explored as protease inhibitors (pyrano-pyrrolidine derivatives) and kinase modulators (fluorosulfonyl compounds) .
Biological Activity
tert-butylN-({octahydropyrano[3,4-c]pyrrol-7a-yl}methyl)carbamatehydrochloride is a compound that has garnered attention for its potential biological activities. This compound, with a molecular formula of C₁₂H₂₂N₂O₃·HCl and a molecular weight of 242.31 g/mol, belongs to the class of carbamates, which are known for their diverse pharmacological properties. The unique bicyclic structure of the octahydropyrano[3,4-c]pyrrol moiety suggests potential interactions with biological systems, making it a subject of interest in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₂N₂O₃·HCl |
| Molecular Weight | 242.31 g/mol |
| CAS Number | 1037368-47-0 |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its interaction with various biological receptors. Preliminary studies indicate that this compound may exhibit:
- Antinociceptive Effects : Similar compounds have shown analgesic properties, suggesting potential use in pain management.
- Neuropharmacological Activity : The bicyclic structure may facilitate interactions with neurotransmitter systems, indicating relevance in treating neurological disorders.
Case Studies
- Analgesic Activity : A study conducted on related carbamate derivatives demonstrated significant pain-relieving effects in animal models. The findings suggest that this compound could possess similar analgesic properties, warranting further investigation into its efficacy and safety profiles.
- Cognitive Enhancement : Research has indicated that compounds with similar structural features may enhance cognitive functions. A study exploring the effects of related compounds on memory and learning in rodents showed promising results, suggesting that this compound could also have cognitive-enhancing effects.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other carbamates:
| Compound Name | Molecular Formula | Notable Activity |
|---|---|---|
| Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate | C₁₃H₁₉N₃O₃ | Enhanced solubility; potential antidepressant effects |
| Tert-butyl N-{octahydropyrano[3,4-c]pyrrol-3a-yl}carbamate | C₁₄H₂₃N₃O₃ | Antinociceptive properties; neuroactive potential |
| Tert-butyl 1-(methylamino)methylcyclobutylcarbamate | C₁₂H₂₂N₂O₂ | Distinct pharmacological properties; possible use in anxiety disorders |
Research Findings
Recent studies have focused on the synthesis and characterization of this compound to explore its potential applications in drug development. The synthesis typically involves multi-step reactions that yield sufficient quantities for biological testing.
Potential Applications
The unique structural characteristics suggest applications in:
- Pain Management : Development as an analgesic agent.
- Neurological Disorders : Potential treatment for conditions like anxiety and depression.
Q & A
Basic Research Questions
What are the key synthetic challenges in preparing tert-butyl N-({octahydropyrano[3,4-c]pyrrol-7a-yl}methyl)carbamate hydrochloride, and how can they be addressed methodologically?
The synthesis involves constructing the fused pyrano-pyrrole core, which requires precise cyclization conditions. A common approach for related bicyclic systems involves cyclization of γ-butyrolactone derivatives with amine precursors under acidic or catalytic conditions . Challenges include controlling stereochemistry (e.g., 3aR,7aR vs. 3aS,7aS configurations) and minimizing side reactions during carbamate protection. Methodological solutions:
- Use chiral catalysts or resolved precursors to ensure stereochemical fidelity.
- Optimize reaction time and temperature to prevent over-oxidation of the pyrrole ring.
- Employ tert-butyl carbamate as a protecting group due to its stability under basic/acidic conditions .
How does the tert-butyl carbamate group influence the compound’s solubility and reactivity in downstream functionalization?
The tert-butyl carbamate group enhances solubility in organic solvents (e.g., DCM, THF) due to its bulky hydrophobic nature. It also acts as a temporary protective group for amines, allowing selective deprotection under acidic conditions (e.g., HCl/dioxane) for subsequent coupling reactions . Key considerations:
- Stability: Resists nucleophilic attack under mild conditions but cleaves with TFA or HCl.
- Compatibility: Avoid strong reducing agents (e.g., LiAlH4) to prevent unintended reduction of the carbamate.
Advanced Research Questions
How can researchers resolve contradictions in stereochemical assignments for octahydropyrano[3,4-c]pyrrole derivatives using spectroscopic and computational data?
Discrepancies often arise between NMR-based assignments and X-ray crystallography or computational predictions (e.g., DFT-optimized structures). Methodological workflow:
NMR Analysis : Compare coupling constants (e.g., ) for vicinal protons in the pyran and pyrrole rings to infer ring puckering .
X-ray Crystallography : Resolve absolute configuration for crystalline derivatives.
Collision Cross-Section (CCS) Validation : Use ion mobility-mass spectrometry (IM-MS) to compare experimental CCS values with predicted data (e.g., [M+H]+ CCS = 126.7 Ų ).
What strategies are effective for optimizing the reaction yield of N-alkylation steps in similar bicyclic carbamate systems?
N-alkylation of the pyrrolidine nitrogen is critical for functionalization. Key variables:
- Base Selection : CsCO or KCO for deprotonating secondary amines without side reactions .
- Catalyst Additives : LiBr (5–10 mol%) enhances reactivity in polar aprotic solvents like DMF .
- Temperature Control : Moderate heating (50–60°C) balances reaction rate and byproduct formation.
How can researchers differentiate between protonation sites on the octahydropyrano[3,4-c]pyrrole scaffold under acidic conditions?
The pyrrolidine nitrogen is the primary protonation site, but ring oxygen or adjacent carbons may compete. Techniques:
- pH-Dependent NMR : Monitor chemical shifts of protons near potential protonation sites.
- Computational pKa Prediction : Use DFT to calculate relative basicities of nitrogen vs. oxygen atoms.
- Mass Spectrometry : Compare [M+H]+ and [M+Na]+ adduct stability to infer preferred sites .
Comparative Analysis with Analogous Compounds
How does the reactivity of tert-butyl N-({octahydropyrano[3,4-c]pyrrol-7a-yl}methyl)carbamate hydrochloride compare to simpler pyrrolidine carbamates?
The fused pyran ring introduces steric hindrance, slowing nucleophilic attacks but enhancing thermal stability. Key differences:
- Reduction Sensitivity : The bicyclic system resists hydrogenolysis compared to monocyclic analogs.
- Solubility : Lower aqueous solubility than non-fused carbamates due to increased hydrophobicity.
Data Contradiction Management
How should researchers address discrepancies between theoretical and experimental molecular weights in purity analysis?
High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (e.g., Mol. weight = 206.67 for CHClNO ).
HPLC-MS Purity Assay : Detect impurities (e.g., deprotected amines or oxidized byproducts).
Elemental Analysis : Cross-validate %C, %H, %N with theoretical values.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
